

# Pterodondiol: A Technical Guide to its Physical and Chemical Properties for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Pterodondiol

Cat. No.: B1156621

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## Abstract

**Pterodondiol**, a naturally occurring eudesmane-type sesquiterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications, notably its antiviral and anti-inflammatory activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Pterodondiol**, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. This document details its structural characteristics, spectroscopic data, and solubility, and outlines key experimental protocols for the assessment of its biological activity. Furthermore, it visualizes the signaling pathway implicated in its anti-influenza activity.

## Introduction

**Pterodondiol** is a bicyclic sesquiterpene diol that has been isolated from medicinal plants, most notably *Laggera pterodonta* (DC.) Sch.Bip.[1][2] Sesquiterpenoids are a large class of naturally occurring 15-carbon isoprenoids known for their diverse biological activities. The structural complexity and therapeutic potential of compounds like **Pterodondiol** make them attractive targets for phytochemical and pharmacological research. Recent studies have highlighted its promising activity against the influenza A virus, making a detailed understanding of its physicochemical properties essential for further investigation and development.[1]

## Physical Properties of Pterodondiol

The physical properties of **Pterodondiol** are crucial for its handling, formulation, and application in experimental settings. While a complete dataset is not exhaustively available in the public domain, the following table summarizes the currently reported physical characteristics.

Property	Value	Source
Appearance	Crystalline solid	[3]
Melting Point	109-109.5 °C	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3] Limited solubility in water is expected for a sesquiterpenoid of this nature.	[3]
Optical Rotation	Specific value not currently available in cited literature. As a chiral molecule, it is expected to be optically active.	

## Chemical Properties of Pterodondiol

The chemical identity of **Pterodondiol** is defined by its molecular structure and spectroscopic signature.

Property	Value	Source
Chemical Name	Pterodondiol	[4]
CAS Number	60132-35-6	[4]
Molecular Formula	C <sub>15</sub> H <sub>28</sub> O <sub>2</sub>	[4]
Molecular Weight	240.4 g/mol	[4]
Chemical Class	Eudesmane-type sesquiterpenoid	[2]
Purity (Commercial)	>98%	[4]

## Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and identification of **Pterodondiol**.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **Pterodondiol**. The following data has been reported for a compound identified as **Pterodondiol**.<sup>[2]</sup>

<sup>13</sup>C NMR Spectral Data:

Carbon No.	Chemical Shift ( $\delta$ ) ppm
1	41.5
2	19.3
3	35.2
4	74.8
5	56.4
6	25.1
7	49.8
8	21.9
9	42.1
10	36.7
11	72.6
12	27.2
13	27.2
14	17.0
15	29.9

#### <sup>1</sup>H NMR Spectral Data:

Partial <sup>1</sup>H NMR data indicates the presence of four methyl signals, characteristic of a eudesmane sesquiterpenoid skeleton.[2]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **Pterodondiol**. While specific fragmentation data for pure **Pterodondiol** is not detailed in the provided search results, its molecular weight has been confirmed by this technique.

IR spectroscopy would be expected to show characteristic absorptions for hydroxyl (-OH) groups and C-H bonds within the aliphatic structure of **Pterodondiol**. Specific IR data for the

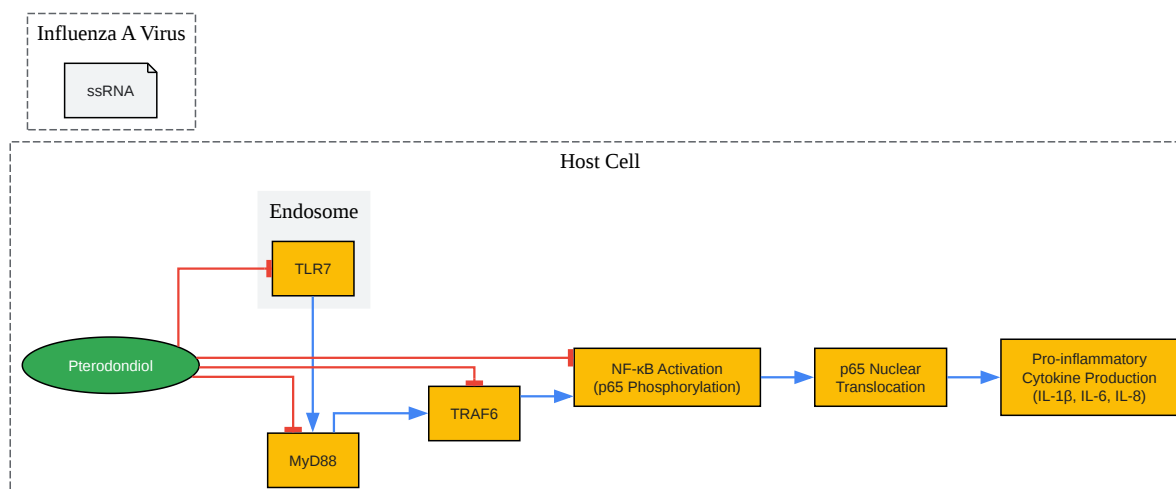
pure compound is not available in the cited literature.

## Biological Activity and Signaling Pathway

**Pterodondiol**, in a fraction isolated from *Lagdera pterodonta*, has demonstrated significant antiviral activity against influenza A virus.<sup>[1]</sup> This activity is mediated through the inhibition of the Toll-like receptor 7 (TLR7) signaling pathway.

### Anti-Influenza Virus Signaling Pathway

The mechanism of action involves the downregulation of key proteins in the TLR7/MyD88/TRAF6/NF- $\kappa$ B signaling cascade. This inhibition leads to a reduction in the nuclear translocation of the p65 subunit of NF- $\kappa$ B, subsequently suppressing the expression of pro-inflammatory cytokines such as IL-1 $\beta$ , IL-6, and IL-8.<sup>[1]</sup>



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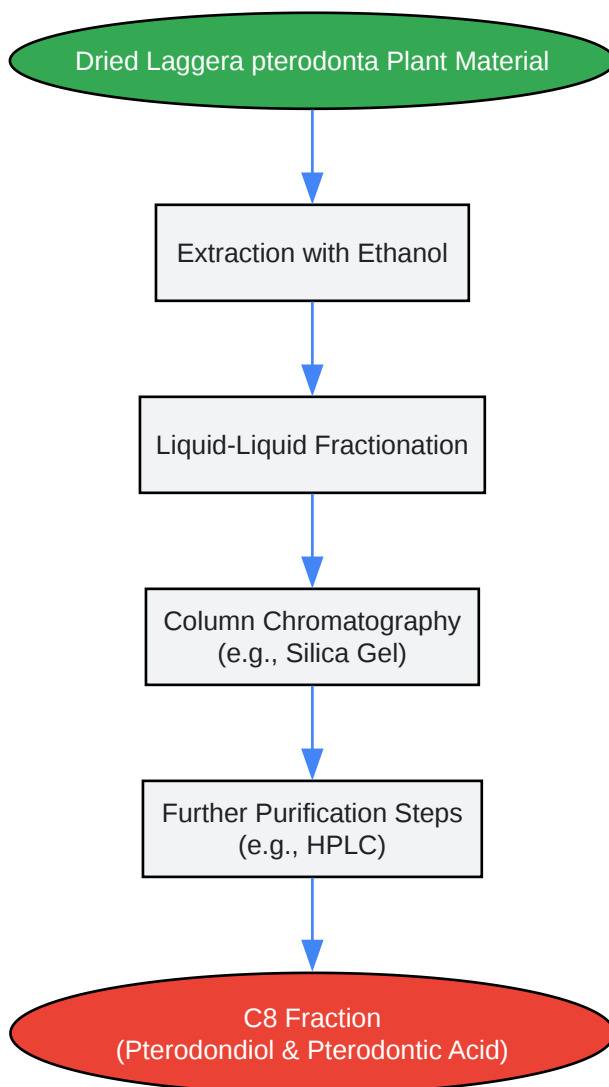
Caption: **Pterodondiol** inhibits the TLR7-mediated inflammatory response to influenza A virus.

## Experimental Protocols

The following are summaries of key experimental methodologies that have been used to characterize the biological activity of **Pterodondiol**-containing fractions.

### Isolation of Pterodondiol-Containing Fraction (C8)

A detailed protocol for the isolation of a fraction rich in **Pterodondiol** and pterodonic acid from *Laggera pterodonta* has been described.[1] The general workflow involves:



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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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